{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15773528
InChI: InChI=1S/C7H12FN3/c1-9-6-7-2-4-11(10-7)5-3-8/h2,4,9H,3,5-6H2,1H3
SMILES:
Molecular Formula: C7H12FN3
Molecular Weight: 157.19 g/mol

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine

CAS No.:

Cat. No.: VC15773528

Molecular Formula: C7H12FN3

Molecular Weight: 157.19 g/mol

* For research use only. Not for human or veterinary use.

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine -

Specification

Molecular Formula C7H12FN3
Molecular Weight 157.19 g/mol
IUPAC Name 1-[1-(2-fluoroethyl)pyrazol-3-yl]-N-methylmethanamine
Standard InChI InChI=1S/C7H12FN3/c1-9-6-7-2-4-11(10-7)5-3-8/h2,4,9H,3,5-6H2,1H3
Standard InChI Key VLVWNRSDZHJUFM-UHFFFAOYSA-N
Canonical SMILES CNCC1=NN(C=C1)CCF

Introduction

{[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine is a synthetic organic compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds characterized by the presence of two nitrogen atoms at positions 1 and 2. This specific compound features a fluoroethyl substituent on the pyrazole ring and a methyl amine group attached to the carbon adjacent to another nitrogen. The molecular formula for this compound is C₇H₁₀FN₃, indicating its relatively small size and potential for diverse chemical reactivity.

Synthesis

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine typically involves several steps, often starting from commercially available pyrazole derivatives. The process may include the formation of the pyrazole ring and the introduction of fluorine atoms through various organic reactions. Optimizing these synthetic routes can involve advanced techniques such as continuous flow reactors and purification methods like chromatography to enhance yield and purity.

Potential Biological Activities

Pyrazole derivatives, including {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine, have been noted for their diverse biological activities. These compounds may exhibit pharmacological properties such as anti-inflammatory, analgesic, and antipyretic effects. The presence of a fluoroethyl group can enhance binding affinity to enzymes or receptors, potentially modulating their activity and contributing to the compound's pharmacological effects.

Chemical Reactions

{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine can participate in various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by factors such as temperature, pH, and the presence of specific reagents.

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideDry ether
SubstitutionSodium azideDimethylformamide

Characterization Techniques

Analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are commonly used to characterize {[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine. These methods provide detailed information about the compound's structure and purity.

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